molecular formula C24H34Si3 B14433179 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole CAS No. 79628-06-1

1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole

Cat. No.: B14433179
CAS No.: 79628-06-1
M. Wt: 406.8 g/mol
InChI Key: MYCAFBCCPSNOMH-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole is a compound belonging to the class of siloles, which are silicon-containing heterocycles. Siloles are known for their unique electronic properties, making them valuable in various applications, particularly in organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole typically involves the use of palladium(0)-catalyzed Suzuki coupling reactions. For instance, a series of soluble conjugated random and alternating copolymers derived from 9,9-dioctylfluorene and 1,1-dimethyl-3,4-diphenyl-2,5-bis(2′-thienyl)silole were synthesized using this method .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the electronic properties of the compound.

    Reduction: This reaction can be used to modify the compound’s structure.

    Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups into the silole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents or organometallic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while substitution can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole involves its unique electronic structure. The silicon atom in the silole ring influences the compound’s electronic properties, enhancing its ability to conduct electricity and emit light. This makes it an effective material for use in electronic and photonic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)-1H-silole stands out due to its specific substituents, which enhance its luminescent and semiconducting properties. This makes it particularly valuable in applications requiring high efficiency and performance.

Properties

79628-06-1

Molecular Formula

C24H34Si3

Molecular Weight

406.8 g/mol

IUPAC Name

(1,1-dimethyl-3,4-diphenyl-5-trimethylsilylsilol-2-yl)-trimethylsilane

InChI

InChI=1S/C24H34Si3/c1-25(2,3)23-21(19-15-11-9-12-16-19)22(20-17-13-10-14-18-20)24(26(4,5)6)27(23,7)8/h9-18H,1-8H3

InChI Key

MYCAFBCCPSNOMH-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C(=C(C(=C1[Si](C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)[Si](C)(C)C)C

Origin of Product

United States

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